molecular formula C13H10Br2O B14894271 Bis(2-bromophenyl)methanol

Bis(2-bromophenyl)methanol

Cat. No.: B14894271
M. Wt: 342.02 g/mol
InChI Key: HPVUQQPCHQPZHD-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)methanol: is an organic compound with the molecular formula C13H10Br2O . It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected to a central methanol group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromophenyl)methanol typically involves the reaction of 2-bromo-iodobenzene with 2-bromobenzaldehyde in the presence of a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) in tetrahydrofuran (THF). The reaction is carried out at low temperatures (-15°C) to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up of reaction conditions and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(2-bromophenyl)methanol primarily involves its reactivity as an alcohol and the presence of bromine atoms. The oxidation of the alcohol group to a carbonyl group, followed by intramolecular reductive coupling, is a key reaction pathway . The molecular targets and pathways involved in these reactions are influenced by the presence of the bromine atoms and the phenyl rings, which stabilize the intermediate species formed during the reactions.

Comparison with Similar Compounds

Uniqueness: Bis(2-bromophenyl)methanol is unique due to the presence of two bromine atoms at the ortho positions of the phenyl rings, which significantly influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable for specific synthetic applications.

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

bis(2-bromophenyl)methanol

InChI

InChI=1S/C13H10Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H

InChI Key

HPVUQQPCHQPZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)O)Br

Origin of Product

United States

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